5-Methyl-4-nitrothiophene-2-carboxamide

Medicinal Chemistry Organic Synthesis Scaffold Differentiation

Standard thiophene-2-carboxamide analogs lack the synergistic electronic and steric effects of both 4-nitro and 5-methyl substituents, leading to synthetic incompatibility. This compound provides three distinct reactive centers for medicinal chemistry. - **Core Advantage:** 4-Nitro group enables selective reduction to 4-amino derivative (validated PARP inhibitor scaffold and antibacterial chemotype); 5-methyl modulates regioselectivity. - **Quality Assurance:** Available with NMR, HPLC, and GC documentation at purities from 95%-98%. - **Supply Chain:** Standard packaging from mg to kg quantities; global shipping with batch-specific CoA.

Molecular Formula C6H6N2O3S
Molecular Weight 186.19 g/mol
CAS No. 36050-10-9
Cat. No. B3262687
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-4-nitrothiophene-2-carboxamide
CAS36050-10-9
Molecular FormulaC6H6N2O3S
Molecular Weight186.19 g/mol
Structural Identifiers
SMILESCC1=C(C=C(S1)C(=O)N)[N+](=O)[O-]
InChIInChI=1S/C6H6N2O3S/c1-3-4(8(10)11)2-5(12-3)6(7)9/h2H,1H3,(H2,7,9)
InChIKeyDFQLMQGFILOBCQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methyl-4-nitrothiophene-2-carboxamide: Baseline & Chemical Class


5-Methyl-4-nitrothiophene-2-carboxamide (CAS 36050-10-9) is a heterocyclic compound with the molecular formula C6H6N2O3S and a molecular weight of 186.19 g/mol, featuring a thiophene ring substituted with a methyl group at the 5-position, a nitro group at the 4-position, and a carboxamide group at the 2-position . The compound is available from multiple vendors at purities typically ranging from 95% to 98%, with analytical documentation including NMR, HPLC, and GC available from certain suppliers . As a small-molecule building block, it serves as a versatile scaffold in medicinal chemistry and organic synthesis applications .

Why Generic Substitution Fails: Substituent Roles


Generic substitution among thiophene-2-carboxamide analogs is not chemically or functionally viable due to the distinct and interdependent roles of the nitro and methyl substituents on the thiophene core. The nitro group at the 4-position functions as a strong electron-withdrawing moiety that can be selectively reduced to yield the corresponding 4-aminothiophene-2-carboxamide derivative, a transformation not achievable with non-nitrated analogs such as 5-methylthiophene-2-carboxamide . Conversely, the methyl group at the 5-position influences both the electronic properties of the aromatic ring and the steric environment, which differentiates this compound from 4-nitrothiophene-2-carboxamide, the latter lacking the methyl substituent and consequently exhibiting altered reactivity in nucleophilic substitution and coupling reactions . The carboxamide functionality provides a hydrogen-bonding donor/acceptor site that enables further derivatization via N-alkylation or amide coupling, making the compound a more versatile intermediate than simple nitrothiophenes lacking this handle . Failure to account for these synergistic substituent effects during procurement will result in downstream synthetic incompatibility, altered physicochemical properties in lead optimization campaigns, and the need for de novo route revalidation.

Quantitative Comparative Evidence


Structural Uniqueness vs. Closest Analogs

5-Methyl-4-nitrothiophene-2-carboxamide differs structurally from its two closest analogs by the presence of both a 5-methyl and a 4-nitro group, whereas 5-methylthiophene-2-carboxamide lacks the nitro group and 4-nitrothiophene-2-carboxamide lacks the methyl group . The presence of both substituents imparts distinct electronic and steric properties, with the nitro group serving as a reduction handle and the methyl group modulating ring electronics and steric hindrance at the adjacent position . This dual substitution pattern is not available in either comparator compound, representing a unique combination of functional handles within the commercially available thiophene-2-carboxamide series.

Medicinal Chemistry Organic Synthesis Scaffold Differentiation

Antibacterial Nitrothiophene Carboxamide Intermediate

The nitrothiophene carboxamide chemical series, of which 5-methyl-4-nitrothiophene-2-carboxamide represents a core scaffold variant, has been identified as a novel narrow-spectrum antibacterial series engineered to overcome efflux liability in Gram-negative bacteria [1]. This series was specifically designed to address efflux via the Resistance Nodulation and cell Division (RND) pump AcrAB-TolC, a major barrier in antibiotic development for Gram-negative pathogens [2]. The series demonstrated bactericidal activity and in vivo efficacy in a mouse thigh infection model [3]. 5-Methyl-4-nitrothiophene-2-carboxamide serves as a synthetic precursor for accessing this validated antibacterial chemotype, with the 4-nitro group acting as a critical reduction handle to generate the corresponding 4-amino derivative, a key functional group required for further SAR exploration in this class.

Antibacterial Medicinal Chemistry Efflux Pump Inhibitors

Precursor to Antitubercular Thiophenecarboxamides

Thiophene-2-carboxamide derivatives bearing the 5-methyl substitution pattern have demonstrated activity against Mycobacterium tuberculosis. Compound 7947882 (5-methyl-N-(4-nitrophenyl)thiophene-2-carboxamide), which shares the identical 5-methylthiophene-2-carboxamide core with the target compound, showed activity against M. tuberculosis in replicating, non-replicating, and intracellular states, and was found to inhibit the CTP synthetase PyrG following activation by the monooxygenase EthA [1]. The target compound, 5-methyl-4-nitrothiophene-2-carboxamide, contains the same 5-methylthiophene-2-carboxamide core but differs by having a 4-nitro substituent directly on the thiophene ring rather than a para-nitrophenyl amide moiety. This structural relationship positions the target compound as a potential scaffold for SAR exploration of alternative antitubercular chemotypes within the validated thiophenecarboxamide class.

Antitubercular Mycobacterium tuberculosis CTP Synthetase

PARP Inhibitor Scaffold Relationship

4-Nitrothiophene-2-carboxamide and its reduction product, 4-aminothiophene-2-carboxamide, have been identified as analogs of 3-aminobenzamide, a known selective inhibitor of poly(ADP-ribose)polymerase (PARP) [1]. PARP inhibition potentiates radiotherapy and chemotherapy of cancer by inhibiting repair of damaged DNA [2]. The target compound, 5-methyl-4-nitrothiophene-2-carboxamide, represents a methylated variant of the validated 4-nitrothiophene-2-carboxamide PARP inhibitor precursor. Upon reduction of the nitro group to an amine, this compound yields 5-methyl-4-aminothiophene-2-carboxamide, which retains the critical 4-amino substitution pattern required for 3-aminobenzamide mimicry while introducing a methyl group at the 5-position for potential modulation of potency, selectivity, or physicochemical properties.

PARP Inhibitors Cancer DNA Repair

Validated Research & Industrial Applications


Lead Optimization for Antibacterial Drug Discovery

This compound is suitable for medicinal chemistry programs targeting Gram-negative bacterial pathogens with efflux-mediated resistance. The nitrothiophene carboxamide scaffold class has been validated as a narrow-spectrum antibacterial series engineered to overcome AcrAB-TolC efflux liability, with demonstrated in vivo efficacy in mouse thigh infection models [1]. Procurement of 5-methyl-4-nitrothiophene-2-carboxamide enables reduction to the corresponding 4-amino derivative, providing access to this validated chemotype for SAR expansion .

Antitubercular Scaffold Targeting CTP Synthetase PyrG

Investigators developing novel antitubercular agents should consider 5-methyl-4-nitrothiophene-2-carboxamide as a starting material for generating thiophene-2-carboxamide derivatives. Structurally related 5-methylthiophene-2-carboxamide derivatives have demonstrated activity against M. tuberculosis in replicating, non-replicating, and intracellular states via inhibition of CTP synthetase PyrG following EthA-mediated activation [2]. The target compound's 4-nitro substitution pattern provides an alternative vector for SAR studies distinct from the para-nitrophenyl amide derivatives previously characterized.

Oncology Research: PARP Inhibitor Scaffolds

Research groups focused on DNA damage response pathways and PARP inhibition can employ 5-methyl-4-nitrothiophene-2-carboxamide as a precursor to 5-methyl-4-aminothiophene-2-carboxamide, a methylated analog of the validated PARP inhibitor scaffold 4-aminothiophene-2-carboxamide [3]. The 5-methyl substitution offers a handle for modulating potency, selectivity, and ADME properties relative to the unsubstituted parent scaffold, potentially addressing the need for PARP inhibitors with improved pharmacological profiles [4].

Organic Synthesis & Methodology Development

Organic chemistry laboratories engaged in heterocyclic methodology development or natural product analog synthesis should procure 5-methyl-4-nitrothiophene-2-carboxamide as a multifunctional building block. The compound contains three distinct reactive centers: a reducible nitro group at the 4-position, an electronically tuned aromatic ring with a 5-methyl substituent that influences regioselectivity, and a carboxamide group capable of participating in nucleophilic substitution reactions or serving as a directing group . This combination of orthogonal functionality supports diverse synthetic transformations including reduction, N-alkylation, and cross-coupling reactions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
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